molecular formula C8H6BrCl2NO B083782 N-(4-Bromo-2,6-dichlorophenyl)acetamide CAS No. 13953-09-8

N-(4-Bromo-2,6-dichlorophenyl)acetamide

Cat. No. B083782
CAS RN: 13953-09-8
M. Wt: 282.95 g/mol
InChI Key: VLEHCDVPBFIQSK-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of chloro and bromo-substituted acetamides typically involves reactions of corresponding halophenyl amines with chloroacetyl chloride or similar acylating agents. Although specific studies directly on N-(4-Bromo-2,6-dichlorophenyl)acetamide are scarce, related compounds provide insight into probable synthesis routes. For instance, the synthesis of similar chloro- and bromo-substituted acetamides suggests the use of halogenated anilines reacted with acyl chlorides in the presence of a base, under conditions that might be optimized based on substituent effects and desired yield (Ping, 2007).

Molecular Structure Analysis Molecular structure analysis of halogenated acetamides shows that these molecules typically exhibit planarity or near-planarity between the aromatic ring and the acetamide group. This structural feature influences the molecule's physical properties and reactivity. For example, studies on closely related molecules have detailed the orientation of halophenyl rings with respect to the acetamide group, highlighting intramolecular hydrogen bonding and other non-covalent interactions that stabilize the molecular structure (Jansukra et al., 2021).

Chemical Reactions and Properties The chemical reactions of N-(4-Bromo-2,6-dichlorophenyl)acetamide would be influenced by the presence of the bromo and chloro substituents, which can undergo various substitution reactions. These substituents also affect the compound's electronic properties, making it a potential candidate for further functionalization through nucleophilic substitution reactions or via participation in coupling reactions. The acetamide moiety itself can engage in reactions typical of amides, including hydrolysis under acidic or basic conditions (Zhong-cheng & Wan-yin, 2002).

Physical Properties Analysis The physical properties of chloro- and bromo-substituted acetamides, such as melting points, boiling points, and solubility, are significantly influenced by the halogen atoms due to their size, electronegativity, and ability to form hydrogen bonds. These properties are crucial for determining the compound's suitability for various applications, including its behavior in organic synthesis and potential industrial uses (Gowda et al., 2007).

Chemical Properties Analysis The chemical properties of N-(4-Bromo-2,6-dichlorophenyl)acetamide, such as reactivity, stability, and interaction with other molecules, are dictated by the acetamide group and the halogen substituents. The electronic effects of the bromo and chloro groups, such as electron-withdrawing through the inductive effect and resonance, play a significant role in determining the compound's reactivity, especially in electrophilic and nucleophilic substitution reactions. Additionally, the compound's ability to participate in hydrogen bonding can affect its solubility and interaction with biological molecules (Choudhary et al., 2014).

Scientific Research Applications

Molecular Structural Analysis and Vibrational Spectroscopy

N-(4-Bromo-2,6-dichlorophenyl)acetamide, similar to its analogs, has been the subject of quantum chemical calculations to determine its molecular structural parameters, thermodynamic properties, and vibrational frequencies using density functional theory (DFT). These studies provide insights into the molecule's conformation, aiding in the prediction of its reactivity and interactions with other molecules. The analysis of vibrational spectroscopy, including FTIR and FT Raman bands, helps in understanding the molecular vibrations and potential energy distribution, which are crucial for characterizing chemical compounds in various applications, from materials science to pharmaceutical research (Choudhary et al., 2014).

Supramolecular Assembly and Hydrogen Bonding

The study of supramolecular assembly through hydrogen bonding and halogen interactions is another significant area of research for compounds like N-(4-Bromo-2,6-dichlorophenyl)acetamide. These interactions play a vital role in the formation of crystal structures and can influence the physical properties of materials. Understanding these interactions can lead to the development of new materials with tailored properties for specific applications, such as in the design of pharmaceuticals or novel organic semiconductors (Nayak et al., 2014).

Chemical Synthesis and Potential Applications

Compounds structurally related to N-(4-Bromo-2,6-dichlorophenyl)acetamide are synthesized for various purposes, including the development of potential pesticides. The characterization of these compounds through X-ray powder diffraction provides essential data for understanding their crystal structures and physical properties. Such research can lead to the discovery of new active substances for agricultural use, demonstrating the broader applications of chemical synthesis in addressing practical problems (Olszewska et al., 2008).

properties

IUPAC Name

N-(4-bromo-2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEHCDVPBFIQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504658
Record name N-(4-Bromo-2,6-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-2,6-dichlorophenyl)acetamide

CAS RN

13953-09-8
Record name N-(4-Bromo-2,6-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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